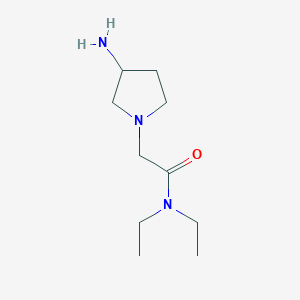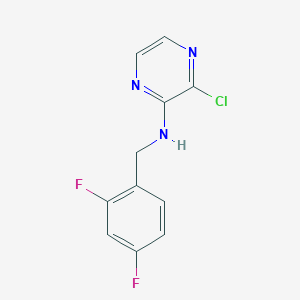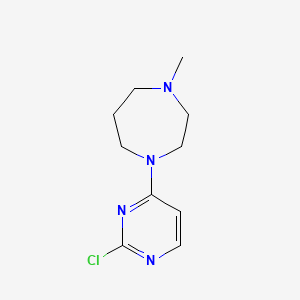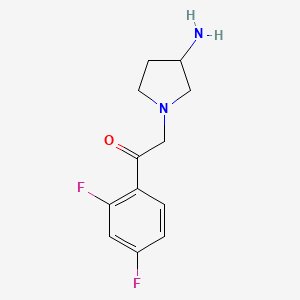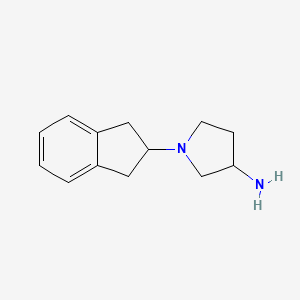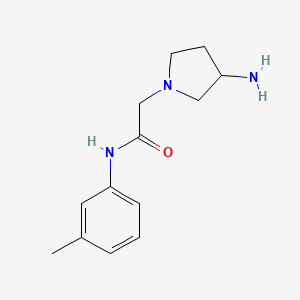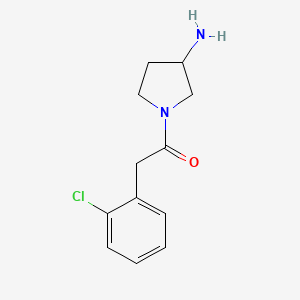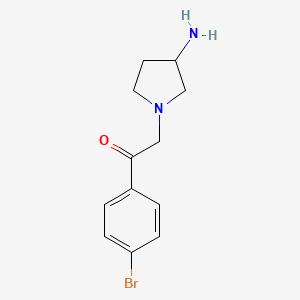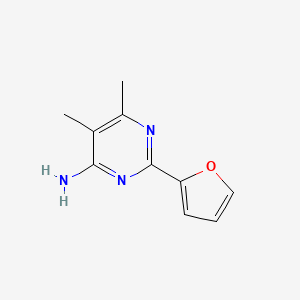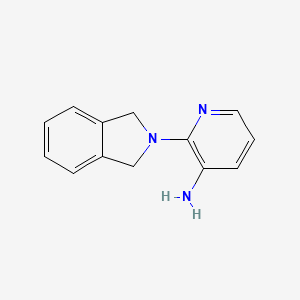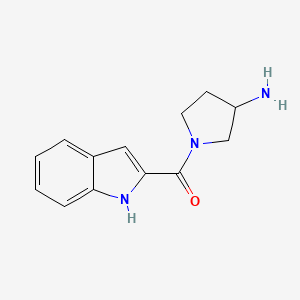![molecular formula C15H18N2O B1468506 [4-(Quinolin-2-yloxy)cyclohexyl]amine CAS No. 412290-24-5](/img/structure/B1468506.png)
[4-(Quinolin-2-yloxy)cyclohexyl]amine
Vue d'ensemble
Description
Synthesis Analysis
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Chemical Reactions Analysis
The chemical reactions involving quinoline and its derivatives are diverse. The main part of the review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .Applications De Recherche Scientifique
Immunomodulatory Applications
Quinoline derivatives, notably imiquimod, function as immune response modifiers by inducing cytokine production, including IFN-α, -β, and various interleukins. Despite lacking inherent antiviral or antiproliferative activity in vitro, they stimulate cytokine secretion in vivo, showcasing immunoregulatory, antiviral, antiproliferative, and antitumor activities. Imiquimod, in particular, has been used topically for treating skin disorders like genital warts, herpes, and basal cell carcinoma, highlighting the therapeutic potential of quinoline derivatives in immunomodulation and topical disease treatment (Syed, 2001).
Corrosion Inhibition
Quinoline compounds serve as effective corrosion inhibitors, especially for metallic materials. Their high electron density enables the formation of stable chelating complexes with metal surfaces, providing protection against corrosion. This application is significant in industries such as metallurgy and manufacturing, where material longevity and durability are crucial (Verma, Quraishi, & Ebenso, 2020).
Anticancer and Antimalarial Activities
Quinoline and quinazoline alkaloids have been the focus of extensive research due to their significant bioactivities. Compounds like quinine and camptothecin have paved the way for antimalarial and anticancer drug development. Quinoline derivatives exhibit a range of bioactivities, including antitumor, antibacterial, antifungal, and antiviral effects. This versatility underlines the potential of quinoline-based compounds in developing novel therapeutic agents (Shang et al., 2018).
Green Chemistry and Environmental Concerns
The synthesis of quinoline derivatives has been optimized towards greener and more environmentally friendly methods. These approaches aim to reduce the use of hazardous chemicals and solvents, highlighting the importance of sustainable chemistry in the design and manufacture of pharmaceuticals and other quinoline-based applications (Nainwal et al., 2019).
Mécanisme D'action
Target of Action
Quinoline-containing compounds, which [4-(quinolin-2-yloxy)cyclohexyl]amine is a part of, have been reported as potential antitumor agents . They are known to interact with various targets, leading to cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Mode of Action
Quinoline-based compounds are known to interact with their targets in a way that leads to various cellular responses, including cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
It’s known that quinoline-based compounds can affect the pi3k/akt/mtor pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .
Result of Action
Quinoline-based compounds are known to induce cell cycle arrest, apoptosis, and inhibit angiogenesis . These effects can lead to the inhibition of tumor growth .
Propriétés
IUPAC Name |
4-quinolin-2-yloxycyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-12-6-8-13(9-7-12)18-15-10-5-11-3-1-2-4-14(11)17-15/h1-5,10,12-13H,6-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEGSFCRVKVTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Quinolin-2-yloxy)cyclohexyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1468423.png)
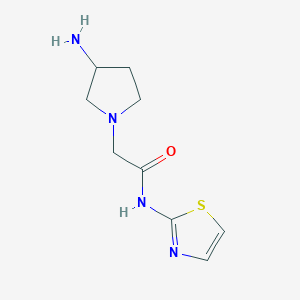
![1-[(4-Bromophenyl)acetyl]pyrrolidin-3-amine](/img/structure/B1468425.png)
